3-(Trifluoromethoxy)benzoyl cyanide
Overview
Description
3-(Trifluoromethoxy)benzoyl cyanide is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethoxy)benzoyl cyanide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethoxy)benzoic acid as the starting material.
Conversion to Acid Chloride: The carboxylic acid group is converted to an acid chloride using reagents like thionyl chloride (SOCl₂).
Cyanation Reaction: The acid chloride is then reacted with cyanide ions (CN⁻) to form the benzoyl cyanide derivative.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)benzoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution Reactions: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typical reagents.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethoxybenzoic acid or its esters.
Reduction Products: Trifluoromethoxybenzyl alcohol or amines.
Substitution Products: Amides or other cyano group derivatives.
Scientific Research Applications
3-(Trifluoromethoxy)benzoyl cyanide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(trifluoromethoxy)benzoyl cyanide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The cyano group can interact with biological targets, such as enzymes or receptors, leading to specific biological responses.
Comparison with Similar Compounds
3-(Trifluoromethoxy)benzyl bromide: Similar in structure but contains a bromine atom instead of the cyano group.
3-(Trifluoromethoxy)benzoic acid: A related compound with a carboxylic acid group instead of the cyano group.
Uniqueness: 3-(Trifluoromethoxy)benzoyl cyanide is unique due to its combination of the trifluoromethoxy group and the cyano group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-(trifluoromethoxy)benzoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKMFJADUJMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696383 | |
Record name | 3-(Trifluoromethoxy)benzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-37-8 | |
Record name | 3-(Trifluoromethoxy)benzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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